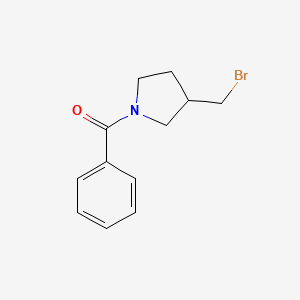

1-Benzoyl-3-(bromomethyl)pyrrolidine

Descripción general

Descripción

Synthesis Analysis

Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis

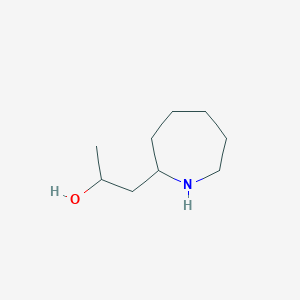

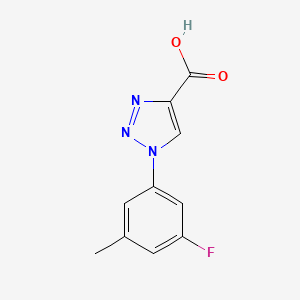

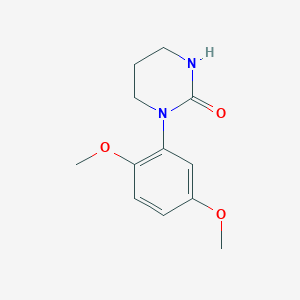

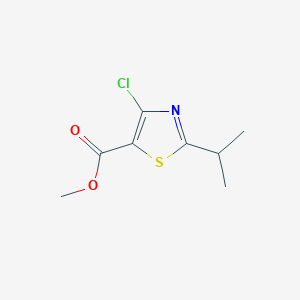

The molecular formula of 1-Benzoyl-3-(bromomethyl)pyrrolidine is C12H14BrNO . It has an average mass of 254.166 Da and a monoisotopic mass of 253.046600 Da .Chemical Reactions Analysis

The compound is a versatile chemical compound used in scientific research. It exhibits high complexity due to its complex structure, enabling diverse applications in areas such as drug discovery and organic synthesis.Physical and Chemical Properties Analysis

The molecular formula of this compound is C12H14BrNO . It has an average mass of 254.166 Da and a monoisotopic mass of 253.046600 Da .Aplicaciones Científicas De Investigación

Facile Synthesis Techniques

A study detailed a straightforward one-pot synthesis method involving pyridinium-grafted cellulose nanocrystals (CNCs) using a bromomethyl benzoic acid derivative, showcasing an innovative approach to modifying CNCs for enhanced functionality. This method simplifies the cationization process, leading to higher grafting densities while maintaining the crystallinity of CNCs, indicating potential applications in creating advanced materials with tailored surface properties (Jasmani et al., 2013).

Green Chemistry Applications

Research has employed benzoyl cyanide in ionic liquids as a green alternative for the benzoylation of nucleosides, showcasing an environmentally friendly methodology that could be extended to a wide range of substrates including phenols, aromatic amines, and alcohols. This demonstrates the versatility and efficiency of the benzoylation process in a more sustainable manner (Prasad et al., 2005).

Tumor-Targeting Therapeutics

A novel series of compounds utilizing the structure of 1-benzoyl-3-(bromomethyl)pyrrolidine demonstrated selective cellular uptake through folate receptors, providing a promising approach for targeted antitumor therapy. This research highlights the potential of these compounds in developing new cancer treatments with specific targeting capabilities (Wang et al., 2013).

Structural Studies and Material Design

X-ray diffraction studies of derivatives of this compound have contributed to a deeper understanding of molecular structures, which is crucial for designing new materials and drugs. These studies provide valuable insights into the interactions and conformations that govern the properties of these compounds (Rybakov et al., 2003).

Synthetic Methodologies for Heterocycles

Research into the synthesis of new benzoyl-substituted heterocycles from related compounds has led to the development of diverse heterocyclic structures, which are pivotal in pharmaceuticals and agrochemicals. This showcases the role of this compound derivatives in expanding the toolbox for synthetic organic chemistry (Abdelrazek et al., 2007).

Mecanismo De Acción

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Safety and Hazards

Propiedades

IUPAC Name |

[3-(bromomethyl)pyrrolidin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHRWUYUCFPWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CBr)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)

![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380199.png)